molecular formula C6H10N4O B13629728 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine

Katalognummer: B13629728
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: MKPDLWFNAXPCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is an organic compound with the molecular formula C7H11N3O. This compound is characterized by the presence of a tetrahydrofuran ring attached to a 1,2,4-triazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be incorporated to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Tetrahydrofuran-3-yl)methanamine: This compound shares the tetrahydrofuran ring but lacks the triazole moiety.

    (Tetrahydrofuran-3-yl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.

    1-(Tetrahydrofuran-3-yl)cyclopropylamine: Contains a cyclopropyl group in place of the triazole ring.

Uniqueness

1-(Tetrahydrofuran-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H10N4O

Molekulargewicht

154.17 g/mol

IUPAC-Name

1-(oxolan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4O/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9)

InChI-Schlüssel

MKPDLWFNAXPCRP-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1N2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.